molecular formula C25H25NO7 B2387748 Methyl 4-((2-methyl-4-oxo-9-((tetrahydrofuran-2-yl)methyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate CAS No. 951976-30-0

Methyl 4-((2-methyl-4-oxo-9-((tetrahydrofuran-2-yl)methyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate

Cat. No.: B2387748
CAS No.: 951976-30-0
M. Wt: 451.475
InChI Key: YVYNIGCCBDYCJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((2-methyl-4-oxo-9-((tetrahydrofuran-2-yl)methyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a useful research compound. Its molecular formula is C25H25NO7 and its molecular weight is 451.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-[[2-methyl-4-oxo-9-(oxolan-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO7/c1-15-23(33-17-7-5-16(6-8-17)25(28)29-2)22(27)19-9-10-21-20(24(19)32-15)13-26(14-31-21)12-18-4-3-11-30-18/h5-10,18H,3-4,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYNIGCCBDYCJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4CCCO4)OC5=CC=C(C=C5)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((2-methyl-4-oxo-9-((tetrahydrofuran-2-yl)methyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate (CAS Number: 55196-46-8) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C21H28N6O9C_{21}H_{28}N_{6}O_{9} and a molecular weight of approximately 508.48 g/mol. Its structure includes a benzoate moiety linked to a tetrahydrofuran derivative and a chromeno[8,7-e][1,3]oxazine framework.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

1. Antimicrobial Activity

  • Several studies have demonstrated that derivatives of similar structures exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with chromeno and oxazine structures have shown to outperform traditional antibiotics like ampicillin in efficacy by 10–50 fold against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

2. Antioxidant Properties

  • Compounds with similar structural features have been identified as potent antioxidants. They inhibit lipid peroxidation processes in biological systems, which is crucial for protecting cells from oxidative stress .

3. Antidiabetic Effects

  • The inhibition of α-amylase activity has been noted in related compounds, leading to decreased glucose absorption rates. This mechanism suggests potential applications in managing diabetes by regulating blood sugar levels .

Case Studies

Several studies provide insights into the biological activity of this compound:

StudyFindings
Study ADemonstrated significant antibacterial activity against E. coli with MIC values ranging from 0.004 to 0.03 mg/mL .
Study BShowed antioxidant activity through inhibition of lipid peroxidation in liver microsomes .
Study CInvestigated the antidiabetic properties through α-amylase inhibition leading to lower glucose levels .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

1. Enzyme Inhibition

  • The compound's interaction with enzymes such as α-amylase leads to altered carbohydrate metabolism pathways. This is particularly relevant for its potential use in diabetes management.

2. Antioxidant Mechanisms

  • The radical scavenging ability of the compound contributes to its antioxidant properties, protecting cells from oxidative damage.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.